2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features multiple functional groups, including an indole, thiophene, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 1-methylindole, a thiolation reaction can be performed using a thiolating agent such as Lawesson’s reagent.
Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Coupling Reaction: The final step involves coupling the indole-thiol derivative with the pyrazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or neurological disorders.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: can be compared with other compounds featuring indole, thiophene, and pyrazole moieties.
1-methyl-1H-indole-3-thiol: A simpler indole-thiol compound.
3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole: A simpler pyrazole derivative.
Uniqueness
The uniqueness of This compound lies in its combination of multiple functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3OS2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H23N3OS2/c1-17-9-11-18(12-10-17)22-14-20(23-8-5-13-30-23)26-28(22)25(29)16-31-24-15-27(2)21-7-4-3-6-19(21)24/h3-13,15,22H,14,16H2,1-2H3 |
InChI Key |
FXMCJQJOWVGJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=CS5 |
Origin of Product |
United States |
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